Ro-23-9424 Free
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Overview
Description
Ro-23-9424 is a novel ester-linked codrug that combines the properties of a cephalosporin and a quinolone. Specifically, it is a combination of fleroxacin and desacetylcefotaxime. This compound exhibits broad-spectrum antibacterial activity and has been studied for its potential use in treating various bacterial infections .
Preparation Methods
Ro-23-9424 is synthesized through an esterification reaction between fleroxacin and desacetylcefotaxime. The reaction involves the formation of an ester bond linking the two components. The synthetic route typically includes the following steps:
Activation of the carboxyl group: of desacetylcefotaxime.
Nucleophilic attack: by the hydroxyl group of fleroxacin.
Formation of the ester bond: under controlled conditions.
Industrial production methods for Ro-23-9424 involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time to ensure efficient esterification .
Chemical Reactions Analysis
Ro-23-9424 undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, leading to the release of fleroxacin and desacetylcefotaxime.
Oxidation and Reduction: The quinolone moiety can undergo oxidation and reduction reactions, affecting its antibacterial activity.
Substitution Reactions: The cephalosporin moiety can participate in substitution reactions, particularly at the beta-lactam ring.
Common reagents and conditions used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed from these reactions are the individual components, fleroxacin and desacetylcefotaxime .
Scientific Research Applications
Ro-23-9424 has been extensively studied for its antibacterial properties. Its applications include:
Chemistry: Used as a model compound to study ester-linked codrugs and their synthesis.
Biology: Investigated for its effects on bacterial cell walls and DNA replication.
Medicine: Potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: Explored for its use in developing new antibacterial agents and formulations .
Mechanism of Action
Ro-23-9424 exerts its antibacterial effects through a dual mechanism:
Cephalosporin Component: Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis.
Quinolone Component: Inhibits bacterial DNA gyrase and topoisomerase IV, preventing DNA replication and transcription.
These combined actions result in a broad-spectrum antibacterial effect, making Ro-23-9424 effective against a wide range of bacterial pathogens .
Comparison with Similar Compounds
Ro-23-9424 is unique due to its dual-action mechanism. Similar compounds include:
Ceftazidime: A cephalosporin with broad-spectrum activity but lacks the quinolone component.
Cefoperazone: Another cephalosporin with a different spectrum of activity.
Fleroxacin: A quinolone with potent antibacterial activity but lacks the cephalosporin component.
Ro-23-9424 stands out due to its combination of cephalosporin and quinolone properties, providing a broader spectrum of activity and potential for treating resistant infections .
Properties
Molecular Formula |
C31H31F3N8O8S2 |
---|---|
Molecular Weight |
764.8 g/mol |
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C31H31F3N8O8S2/c1-39-5-7-40(8-6-39)24-17(33)9-15-23(19(24)34)41(4-3-32)10-16(25(15)43)30(48)50-11-14-12-51-28-21(27(45)42(28)22(14)29(46)47)37-26(44)20(38-49-2)18-13-52-31(35)36-18/h9-10,13,21,28H,3-8,11-12H2,1-2H3,(H2,35,36)(H,37,44)(H,46,47) |
InChI Key |
IKYGJSBKPPIKJK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)CCF)F |
Origin of Product |
United States |
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